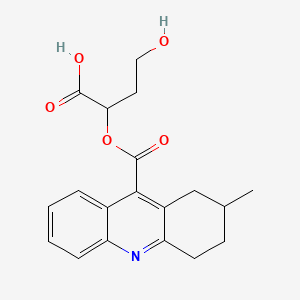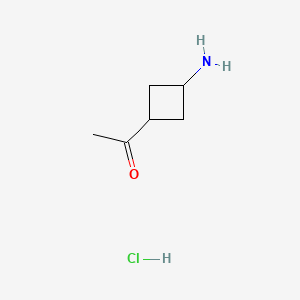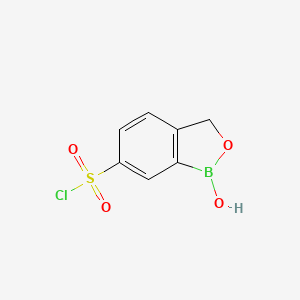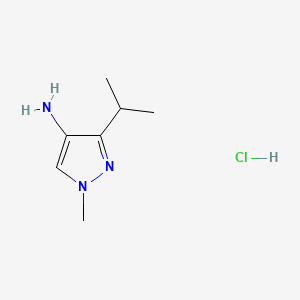![molecular formula C11H12ClN3O2 B6610212 5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride CAS No. 2247107-75-9](/img/structure/B6610212.png)
5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(Aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is a unique and complex compound known for its diverse applications in various fields of scientific research. Its intricate structure allows it to participate in a multitude of chemical reactions and biological processes, making it a compound of significant interest.
准备方法
Synthetic Routes and Reaction Conditions
To synthesize 5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride, a multi-step process is often employed. This generally involves the initial formation of the pyrimidine ring followed by the introduction of the aminomethyl group on the phenyl ring. Common reagents for these steps include:
Cyclization Agents: : Used to form the pyrimidine ring.
Amination Reagents: : For attaching the aminomethyl group.
Reaction conditions such as temperature, pH, and solvents are carefully controlled to optimize yield and purity. Industrial production typically scales up these methods with considerations for cost-effectiveness and environmental impact.
化学反应分析
Types of Reactions
The compound can undergo various types of reactions:
Oxidation: : Results in modifications to the functional groups, often making the molecule more reactive.
Reduction: : Typically reduces functional groups, leading to different derivatives.
Substitution: : Replaces certain atoms or groups within the molecule, often used to create derivatives with desired properties.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: : Such as lithium aluminum hydride.
Substitution Agents: : Such as halogens or alkylating agents.
Major Products
These reactions lead to the formation of derivatives that can be studied for various properties and applications.
科学研究应用
5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride finds use in multiple research domains:
Chemistry: : As a precursor or intermediate in synthetic organic chemistry.
Biology: : Investigated for its interactions with biological macromolecules.
Medicine: : Potential therapeutic agent or as part of drug delivery systems.
Industry: : Used in the development of new materials or chemicals.
作用机制
The compound exerts its effects through interaction with specific molecular targets:
Binding to Receptors: : Alters the function of biological receptors.
Enzyme Inhibition: : Modifies enzyme activity, affecting metabolic pathways.
Pathway Modulation: : Can influence cellular signaling pathways.
相似化合物的比较
5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is unique due to its specific structural features and reactivity patterns. Similar compounds include:
4-(aminomethyl)phenyl derivatives: : Differ in the pyrimidine component.
Tetrahydropyrimidine derivatives: : Vary in the attached functional groups.
Phenyl derivatives: : Without the aminomethyl substitution.
属性
IUPAC Name |
5-[4-(aminomethyl)phenyl]-1H-pyrimidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.ClH/c12-5-7-1-3-8(4-2-7)9-6-13-11(16)14-10(9)15;/h1-4,6H,5,12H2,(H2,13,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKXVXUAMFBFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CNC(=O)NC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B6610136.png)






![1-{[2,3'-bipyridin]-4-yl}methanamine trihydrochloride](/img/structure/B6610202.png)
![methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate](/img/structure/B6610209.png)




![dimethyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B6610254.png)
